Methyl 2-bromo-4,6-dimethylnicotinate
Description
Methyl 2-bromo-4,6-dimethylnicotinate is a substituted nicotinic acid ester featuring a bromine atom at position 2 and methyl groups at positions 4 and 6 on the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromine atom. Its structure combines electron-donating methyl groups and an electron-withdrawing ester moiety, creating a unique electronic profile that influences its reactivity and stability.
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.088 |
IUPAC Name |
methyl 2-bromo-4,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-4-6(2)11-8(10)7(5)9(12)13-3/h4H,1-3H3 |
InChI Key |
KLJYVQSOPHLQDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C(=O)OC)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 2-bromo-4,6-dimethylnicotinate with structurally related nicotinate derivatives, emphasizing substituent positions, molecular properties, and reactivity:
Biotransformation Potential
highlights that brominated lactones undergo fungal hydroxylation without halogen loss. By analogy, this compound may resist dehalogenation in microbial systems, preserving its bromine for further synthetic modifications. However, methyl groups at C4 and C6 could sterically hinder enzyme access compared to smaller substituents (e.g., H or Cl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
